(4-Phenylmorpholin-2-yl)methanamine

Description

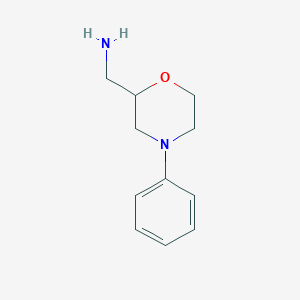

Structure

3D Structure

Properties

IUPAC Name |

(4-phenylmorpholin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-8-11-9-13(6-7-14-11)10-4-2-1-3-5-10/h1-5,11H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKKATWFMLCGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593675 | |

| Record name | 1-(4-Phenylmorpholin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112913-99-2 | |

| Record name | 1-(4-Phenylmorpholin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Phenylmorpholin-2-yl)methanamine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

(4-Phenylmorpholin-2-yl)methanamine is a versatile heterocyclic compound that holds significant promise as a key intermediate in the synthesis of novel therapeutic agents and specialized chemical entities.[1] Its unique structural combination of a phenyl group, a morpholine ring, and a primary amine function makes it a valuable scaffold in medicinal chemistry, particularly in the exploration of new treatments for neurological disorders.[1] This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and potential pharmacological applications, drawing on data from the broader class of phenylmorpholine derivatives to contextualize its significance.

Core Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 112913-99-2 | J&K Scientific[1] |

| Molecular Formula | C₁₁H₁₆N₂O | Ambeed[2] |

| Molecular Weight | 192.26 g/mol | Ambeed[2] |

| Appearance | Clear Liquid | Chem Impex[1] |

| Purity | ≥ 96% | Ambeed |

| SMILES Code | NCC1CN(CCO1)C1=CC=CC=C1 | Ambeed[2] |

| InChI Key | YAKKATWFMLCGMI-UHFFFAOYSA-N | Ambeed[2] |

| Storage Conditions | 0-8 °C | Chem Impex |

Note: Some properties are based on supplier data which may not have been independently verified in peer-reviewed literature.

Synthesis and Characterization

The synthesis of this compound is not explicitly detailed in readily accessible scientific literature. However, a plausible synthetic pathway can be constructed based on established methodologies for the synthesis of morpholine derivatives. A common approach involves the cyclization of an appropriate amino alcohol precursor.

A potential retrosynthetic analysis is outlined below:

Caption: Retrosynthetic analysis of this compound.

A general synthetic protocol could involve the following steps:

-

N-Arylation: Reaction of diethanolamine with a phenylating agent (e.g., fluorobenzene under basic conditions or a palladium-catalyzed cross-coupling reaction with a phenyl halide) to form N-phenyldiethanolamine.

-

Functional Group Interconversion and Protection: Conversion of one of the hydroxyl groups to a suitable leaving group, followed by nucleophilic substitution with a protected amine equivalent (e.g., azide or a phthalimide).

-

Cyclization: Intramolecular cyclization, often acid-catalyzed, to form the morpholine ring.

-

Deprotection: Removal of the amine protecting group to yield the final product, this compound.

Characterization

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show characteristic signals for the aromatic protons of the phenyl group, the diastereotopic protons of the morpholine ring, and the protons of the aminomethyl group.

-

¹³C NMR would display distinct resonances for the carbons of the phenyl ring, the morpholine ring, and the aminomethyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-N stretching, and C-O-C stretching of the morpholine ether linkage.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.

Potential Pharmacological Significance

The phenylmorpholine scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting significant activity on the central nervous system. These compounds often act as monoamine reuptake inhibitors or releasing agents, modulating the levels of key neurotransmitters such as dopamine, norepinephrine, and serotonin.

Caption: Potential mechanism of action for this compound.

Derivatives of 2-phenylmorpholine are known to be potent norepinephrine-dopamine releasing agents (NDRAs).[3] The specific substitution pattern on the phenyl ring and the morpholine nitrogen significantly influences the potency and selectivity for the different monoamine transporters (DAT, NET, and SERT).

Given its structure, this compound could be investigated for its potential as:

-

A CNS Stimulant: Many phenylmorpholine derivatives exhibit stimulant properties.

-

An Antidepressant: By modulating monoamine levels, it could have antidepressant effects.

-

A Smoking Cessation Aid: Some analogs have shown promise in this area.[4]

-

A Treatment for ADHD: The modulation of dopamine and norepinephrine is a key mechanism in many ADHD medications.

It is important to note that the aminomethyl substituent at the 2-position of the morpholine ring is a key structural feature that differentiates it from more extensively studied analogs. This modification could significantly impact its pharmacological profile, potentially altering its potency, selectivity, and metabolic stability. Further research, including in vitro binding and uptake assays, is necessary to elucidate its specific biological targets and mechanism of action.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from structurally related compounds suggests that it should be handled with care. For instance, (4-methylmorpholin-2-yl)methanamine is classified as a combustible liquid that causes severe skin burns and eye damage, and may cause respiratory irritation.[5]

General Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a chemical intermediate with considerable potential for the development of novel pharmaceuticals. Its phenylmorpholine core suggests a likely interaction with monoamine transporters, making it a person of interest for neuropharmacological research. While a comprehensive experimental dataset for this specific molecule is currently lacking, this guide provides a framework for its synthesis, characterization, and potential applications based on established chemical principles and data from related compounds. Further investigation into its synthesis and biological activity is warranted to fully realize its potential in drug discovery and development.

References

- National Center for Biotechnology Information. "Synthesis and biological evaluation of 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans as dopamine D1 selective ligands." PubChem.

- The Royal Society of Chemistry.

- J&K Scientific. "(4-Phenyl-morpholin-2-yl)methylamine | 112913-99-2."

- Wikipedia. "2-Phenylmorpholine."

- National Center for Biotechnology Information. "(2-(Morpholin-4-yl)phenyl)methanamine | C11H16N2O | CID 2776563." PubChem.

- Ambeed. "112913-99-2 | this compound | Aryls."

- National Center for Biotechnology Information. "4-Phenylmorpholine | C10H13NO | CID 62339." PubChem.

- National Center for Biotechnology Information. "(4-Methylmorpholin-2-yl)methanamine | C6H14N2O | CID 3922133." PubChem.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 112913-99-2 | this compound | Aryls | Ambeed.com [ambeed.com]

- 3. rsc.org [rsc.org]

- 4. Morpholin-2-yl-(4-phenylphenyl)methanamine | C17H20N2O | CID 116941004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4-Methylmorpholin-2-yl)methanamine | C6H14N2O | CID 3922133 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-Phenylmorpholin-2-yl)methanamine and its Analogs: Exploring a Privileged Scaffold in Neuropharmacology

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological characteristics of the (4-Phenylmorpholin-2-yl)methanamine scaffold. While specific data for the compound with CAS number 112913-99-2 is not extensively available in the public domain, this document synthesizes information on closely related analogs to project its likely properties and potential applications. The phenylmorpholine core is a recognized privileged structure in medicinal chemistry, frequently associated with activity at monoamine neurotransmitter systems. This guide will delve into the probable synthetic routes, potential pharmacological targets, and relevant experimental methodologies for compounds of this class, aiming to equip researchers with the foundational knowledge to explore this chemical space for the development of novel therapeutics for neurological disorders.

Introduction: The Phenylmorpholine Scaffold in Neuroscience

The morpholine ring is a versatile heterocyclic motif that imparts favorable physicochemical properties to drug candidates, including improved aqueous solubility and metabolic stability. When substituted with a phenyl group, the resulting phenylmorpholine scaffold gains access to a diverse range of biological targets, particularly within the central nervous system (CNS). Research into substituted phenylmorpholines has revealed their potential as modulators of dopamine, serotonin, and norepinephrine pathways, which are critically implicated in the pathophysiology of numerous neurological and psychiatric conditions. This guide focuses on the this compound core, a structure that combines the phenylmorpholine backbone with a primary amine, a key functional group for interacting with many CNS receptors and transporters.

Physicochemical Properties

Based on its structure, this compound (CAS 112913-99-2) possesses the following characteristics:

| Property | Value | Source |

| CAS Number | 112913-99-2 | N/A |

| Molecular Formula | C₁₁H₁₆N₂O | N/A |

| Molecular Weight | 192.26 g/mol | N/A |

| Canonical SMILES | C1OC(CN1C2=CC=CC=C2)CN | N/A |

| InChI Key | YAKKATWFMLCGMI-UHFFFAOYSA-N | N/A |

Synthesis and Stereochemistry

A definitive, published synthetic protocol for this compound was not identified during the literature review. However, based on established methods for the synthesis of chiral C2-functionalized morpholines, a plausible enantioselective route can be proposed. The chirality at the C2 position is a critical consideration, as stereoisomers of pharmacologically active compounds often exhibit different potencies and selectivities.

Proposed Enantioselective Synthetic Workflow

An organocatalytic approach, as a modern and efficient method for asymmetric synthesis, can be envisioned.

Caption: Proposed enantioselective synthesis of this compound.

Causality in Experimental Choices:

-

Organocatalysis: This choice is driven by the need for high enantioselectivity to access specific stereoisomers, which is crucial for pharmacological profiling. Chiral amine catalysts, such as those derived from proline, are well-established for their ability to control the stereochemical outcome of α-functionalization of aldehydes.

-

Reductive Amination and Intramolecular Cyclization: This is a highly efficient one-pot or sequential process for constructing the morpholine ring. The choice of a mild reducing agent like sodium triacetoxyborohydride is critical to prevent over-reduction and side reactions.

-

Functional Group Interconversion: The conversion of the resulting hydroxymethyl group to a methanamine is a standard multi-step process. The introduction of a good leaving group (mesylate or tosylate) facilitates nucleophilic substitution with an azide, which can then be cleanly reduced to the primary amine without affecting the rest of the molecule.

Pharmacological Profile: A Focus on Monoamine Systems

While direct pharmacological data for this compound is scarce, the broader class of phenylmorpholine derivatives has been extensively studied, revealing a strong propensity for interaction with monoamine transporters and receptors. A patent for phenylmorpholine analogs suggests their utility as releasers and/or reuptake inhibitors of dopamine, serotonin, and norepinephrine.

Potential as a Dopamine D4 Receptor Antagonist

Research on chiral alkoxymethyl morpholine analogs has identified potent and selective dopamine D4 receptor antagonists. Given the structural similarities, it is plausible that this compound could exhibit affinity for the D4 receptor.

Signaling Pathway Implication:

Caption: Hypothesized antagonistic action at the D4 receptor signaling pathway.

Potential as a Monoamine Transporter Inhibitor

The core structure of this compound resembles that of known monoamine reuptake inhibitors. The phenyl ring and the basic nitrogen are common pharmacophoric features for binding to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Experimental Protocol: Radioligand Binding Assay for Transporter Affinity

This protocol outlines a standard method to determine the binding affinity of a test compound for monoamine transporters.

-

Preparation of Synaptosomes:

-

Homogenize brain regions rich in the transporter of interest (e.g., striatum for DAT, hippocampus for SERT, thalamus for NET) in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

-

Add increasing concentrations of the test compound, this compound.

-

To determine non-specific binding, add a high concentration of a known, non-labeled inhibitor (e.g., cocaine for DAT).

-

Add the synaptosomal preparation to initiate the binding reaction.

-

Incubate at a specific temperature for a defined period to reach equilibrium.

-

-

Termination and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the design of novel CNS-active agents. The available literature on related compounds strongly suggests that its pharmacological profile is likely centered on the modulation of monoamine systems.

Key areas for future investigation include:

-

Definitive Synthesis and Chiral Resolution: The development and publication of a robust, enantioselective synthesis is paramount to enable detailed pharmacological evaluation of the individual stereoisomers.

-

Comprehensive Pharmacological Profiling: A broad screening against a panel of CNS receptors and transporters is necessary to elucidate the primary biological target(s) and assess selectivity.

-

In Vivo Studies: Following in vitro characterization, in vivo studies in relevant animal models of neurological disorders will be crucial to determine the therapeutic potential and assess pharmacokinetic and pharmacodynamic properties.

References

Due to the lack of specific literature on this compound, the following references pertain to the synthesis and pharmacology of related morpholine derivatives and general methodologies.

- Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists.Bioorganic & Medicinal Chemistry Letters, 2016. [Link]

- Phenylmorpholines and analogues thereof.

- A General, Enantioselective Synthesis of Protected Morpholines and Piperazines.NIH Public Access, 2012. [Link]

- Reduced Levels of Norepinephrine Transporters in the Locus Coeruleus in Major Depression.

Foreword: The Strategic Importance of the Morpholine Scaffold

An In-Depth Technical Guide to the Synthesis of (4-Phenylmorpholin-2-yl)methanamine

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which it imparts to parent drug molecules.[1][2] Its presence in numerous FDA-approved drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib, underscores its value as a privileged scaffold.[2] The target molecule of this guide, this compound, is a versatile bifunctional building block. It combines the N-phenylmorpholine core, a motif found in compounds targeting the central nervous system, with a primary aminomethyl group—a key pharmacophoric element for establishing interactions with biological targets.[3][4] This guide provides a detailed exploration of a robust synthetic strategy, grounded in established chemical principles, to furnish researchers and drug development professionals with the knowledge to produce this valuable intermediate.

Part 1: Retrosynthetic Analysis and Strategic Blueprint

A logical deconstruction of the target molecule is paramount for designing an efficient synthetic route. Our retrosynthetic analysis of this compound identifies two primary strategic disconnections that inform a convergent and flexible synthesis plan.

Caption: Recommended multi-step synthetic workflow.

Causality Behind Experimental Choices

-

Step 1: Epoxide Ring Opening: The synthesis commences with the reaction between aniline and epichlorohydrin. This reaction proceeds via a nucleophilic attack of the aniline nitrogen on the less-substituted carbon of the epoxide. This is a reliable method for forming the core C-N and C-O bonds required for the eventual morpholine ring.

-

Step 2: N-Benzylation: The secondary amine of the intermediate is protected with a benzyl group. This is a critical step for two reasons: (i) it prevents the secondary amine from interfering with the subsequent base-mediated cyclization, and (ii) it directs the cyclization to form the desired six-membered morpholine ring rather than a five-membered ring. The benzyl group is chosen as it can be removed under standard hydrogenolysis conditions if needed, although in this specific route, it is retained until the end.

-

Step 3: Intramolecular Williamson Ether Synthesis: A strong base like sodium hydride (NaH) is used to deprotonate the hydroxyl group, which then acts as an intramolecular nucleophile, displacing the chloride to form the morpholine ring. This is a classic and high-yielding cyclization strategy.

-

Step 4 & 5: Hydroxymethyl to Aminomethyl Conversion: The primary alcohol at the C2 position is converted into the target aminomethyl group via a two-step sequence. First, the alcohol is activated by converting it to a good leaving group, such as a mesylate. This is preferable to direct conversion to a halide, which can be harsh. The subsequent SN2 reaction with sodium cyanide provides the nitrile. This nitrile intermediate is stable, readily purified by chromatography, and is the direct precursor to the target amine.

-

Step 6: Nitrile Reduction: The final step is the reduction of the nitrile to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that cleanly accomplishes this transformation. Alternatively, catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Palladium catalyst) offers a milder, more industrially scalable "green" option. [5][6]This final reduction is a robust and well-documented transformation in organic synthesis.

Part 3: Detailed Experimental Protocols

The following protocols are presented as a self-validating system. Each step includes checkpoints for reaction monitoring and product characterization, ensuring the integrity of the synthetic sequence.

Protocol 1: Synthesis of 4-Phenyl-2-(hydroxymethyl)morpholine

-

Step 1: Synthesis of 1-Chloro-3-(phenylamino)propan-2-ol

-

To a stirred solution of aniline (1.0 eq) in methanol at 0 °C, add epichlorohydrin (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexane) by observing the consumption of aniline.

-

Work-up: Remove the solvent under reduced pressure. The resulting crude oil is used directly in the next step without further purification.

-

-

Step 2: Synthesis of 1-(Benzyl(phenyl)amino)-3-chloropropan-2-ol

-

Dissolve the crude product from Step 1 in acetonitrile.

-

Add potassium carbonate (K₂CO₃, 2.5 eq) followed by benzyl bromide (BnBr, 1.2 eq).

-

Heat the mixture to reflux (approx. 82 °C) for 8-12 hours.

-

Monitoring: Monitor by TLC for the disappearance of the starting material.

-

Work-up: Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the residue by column chromatography on silica gel.

-

-

Step 3: Cyclization to 4-Phenyl-2-(hydroxymethyl)morpholine

-

Dissolve the purified product from Step 2 in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

-

Allow the mixture to warm to room temperature and then heat to 50 °C for 4-6 hours.

-

Monitoring: The formation of the cyclized product can be tracked by TLC or LC-MS.

-

Work-up: Carefully quench the reaction at 0 °C by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography.

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Protocol 2: Synthesis of this compound

-

Step 4: Mesylation of 4-Phenyl-2-(hydroxymethyl)morpholine

-

Dissolve the alcohol from Protocol 1 in dichloromethane (DCM) at 0 °C.

-

Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

-

Stir at 0 °C for 1-2 hours.

-

Monitoring: Monitor the reaction by TLC until the starting alcohol is fully consumed.

-

Work-up: Quench with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude mesylate, which is often used directly.

-

-

Step 5: Synthesis of 4-Phenylmorpholine-2-carbonitrile

-

Dissolve the crude mesylate in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN, 2.0 eq) and heat the mixture to 80-90 °C for 6-8 hours.

-

Monitoring: Follow the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude nitrile by column chromatography.

-

Characterization: Confirm structure by IR (a characteristic nitrile peak around 2250 cm⁻¹), NMR, and Mass Spectrometry.

-

-

Step 6: Reduction to this compound

-

Method A (LiAlH₄): Under an inert atmosphere, add a solution of the nitrile in anhydrous THF dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in THF at 0 °C.

-

After the addition, allow the reaction to stir at room temperature for 2-4 hours, then gently reflux for 1-2 hours to ensure completion.

-

Monitoring: Monitor by TLC (staining with ninhydrin will show the primary amine product).

-

Work-up: Cool to 0 °C and quench sequentially by the careful, dropwise addition of water, then 15% aqueous NaOH, then more water (Fieser workup). Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate to yield the crude amine.

-

Method B (Catalytic Hydrogenation): Dissolve the nitrile in methanol or ethanol, add a catalytic amount of Raney Nickel or 10% Pd/C, and optionally add ammonia in methanol to suppress secondary amine formation.

-

Hydrogenate in a Parr shaker apparatus under 50-100 psi of H₂ for 12-24 hours.

-

Monitoring: Monitor by the cessation of hydrogen uptake or by LC-MS.

-

Work-up: Carefully filter the catalyst through a pad of Celite and wash with methanol. Concentrate the filtrate to yield the product.

-

Purification & Characterization: The final product can be purified by column chromatography (using an amine-deactivated silica gel or by adding a small percentage of triethylamine to the eluent) or by crystallization of a salt (e.g., hydrochloride). The final structure must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Data Summary Table

| Step | Key Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1-3 | Aniline, Epichlorohydrin | BnBr, K₂CO₃, NaH | MeOH, ACN, THF | RT to 82 | 24-48 | 50-65 (over 3 steps) |

| 4 | 4-Phenyl-2-(hydroxymethyl)morpholine | MsCl, Et₃N | DCM | 0 | 1-2 | >90 (crude) |

| 5 | (4-Phenylmorpholin-2-yl)methyl methanesulfonate | NaCN | DMSO | 80-90 | 6-8 | 70-85 |

| 6 | 4-Phenylmorpholine-2-carbonitrile | LiAlH₄ or H₂/Raney Ni | THF or MeOH | RT to 65 | 2-24 | 75-90 |

Conclusion

The synthesis of this compound is a prime example of strategic organic synthesis, leveraging fundamental reactions to construct a valuable, high-purity chemical intermediate. The outlined pathway, centered on a robust ring-forming step followed by a reliable functional group transformation, provides a clear and reproducible blueprint for researchers in the pharmaceutical and chemical sciences. By adhering to the principles of reaction monitoring and rigorous characterization at each stage, scientists can confidently produce this key building block for application in discovery and development programs.

References

- Synthesis method of substituted N-phenyl morpholine compound.

- Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition.Bioorganic & Medicinal Chemistry Letters.

- Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives.International Journal for Pharmaceutical Research Scholars.

- Synthesis and SAR of morpholine and its derivatives: A review upd

- Morpholine in Pharmaceutical Synthesis: A Crucial Building Block.

- (4-Phenyl-morpholin-2-yl)methylamine.Chem-Impex.

- New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model.Journal of Medicinal Chemistry.

- Medicinal chemistry of 2,2,4-substituted morpholines.PubMed.

- Reductive Amination in the Synthesis of Pharmaceuticals.PubMed.

- Green Synthesis of Morpholines via Selective Monoalkyl

- Phenylmorpholines and analogues thereof.

- Morpholine synthesis.Organic Chemistry Portal.

- Hitchhiker's guide to reductive amin

- SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION.

Sources

An In-depth Technical Guide to (4-Phenylmorpholin-2-yl)methanamine: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of (4-phenylmorpholin-2-yl)methanamine, a versatile morpholine derivative with significant applications in pharmaceutical research and development. As a key building block in medicinal chemistry, this compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, particularly those targeting the central nervous system.

Molecular Profile and Physicochemical Properties

This compound is a chiral molecule with the phenyl group attached to the nitrogen atom of the morpholine ring. Its structure is fundamental to its utility as a scaffold in drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O | [1][2][3] |

| Molecular Weight | 192.26 g/mol | [1][2] |

| CAS Number | 112913-99-2 | [1] |

| Appearance | Clear liquid | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives is a critical aspect of its application in drug discovery. The morpholine ring, a privileged structure in medicinal chemistry, imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to the final compounds.

A representative synthetic approach for a related morpholine derivative is the synthesis of 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one, which involves the reaction of a piperidin-4-one precursor with formaldehyde and morpholine.[4] This highlights a common strategy of incorporating the morpholine moiety into a larger scaffold.

The chemical reactivity of this compound is centered around the primary amine group, which can readily undergo a variety of chemical transformations, making it a versatile intermediate for the synthesis of a diverse library of compounds.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable starting material for the development of novel therapeutic agents. Its primary application lies in the field of neuropharmacology, where it serves as a scaffold for compounds targeting neurological disorders.[1]

The morpholine nucleus is a common feature in many approved drugs, contributing to their efficacy and safety profiles.[5] The incorporation of the this compound moiety can influence the pharmacological properties of a molecule, including its binding affinity to specific receptors and its overall pharmacokinetic profile.

Key Research Areas:

-

Neuropharmacology: The compound is utilized in the synthesis of molecules targeting neurotransmitter systems, with potential applications in treating mental health conditions.[1]

-

Medicinal Chemistry: It serves as a key intermediate in the design and synthesis of new drugs, aiming to enhance therapeutic efficacy and minimize side effects.[1]

Experimental Protocols and Methodologies

The following diagram illustrates a generalized workflow for the characterization and analysis of newly synthesized derivatives of this compound.

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of this compound derivatives.

Conclusion

This compound is a valuable and versatile chemical entity in the field of drug discovery. Its unique structural and chemical properties make it an important building block for the synthesis of novel therapeutic agents, particularly in the area of neuropharmacology. Further research into the synthesis and application of its derivatives holds significant promise for the development of new and improved treatments for a range of diseases.

References

- PubChem. (4-Phenylmorpholine | C10H13NO | CID 62339). National Center for Biotechnology Information.

- PubChem. ((2-(Morpholin-4-yl)phenyl)methanamine | C11H16N2O | CID 2776563). National Center for Biotechnology Information.

- American Elements. ([3-(morpholin-4-yl)phenyl]methanamine | CAS 625470-29-3).

- MDPI. (Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one).

- ScienceScholar. (An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences).

Sources

Introduction: Unveiling a Novel Phenylmorpholine Analog

An In-depth Technical Guide to (4-Phenylmorpholin-2-yl)methanamine: Synthesis, Characterization, and Predicted Bioactivity

Abstract: This technical guide provides a comprehensive analysis of this compound, a distinct molecule within the pharmacologically significant class of phenylmorpholines. While direct experimental data for this specific compound is not extensively available in peer-reviewed literature, its structural architecture allows for a robust predictive assessment of its chemical properties, potential synthetic routes, and likely biological activities. By leveraging established principles of medicinal chemistry and drawing comparisons to well-characterized analogs such as phenmetrazine, this document serves as a foundational resource for researchers and drug development professionals interested in novel CNS-active agents. We present detailed, plausible methodologies for its synthesis and characterization, a hypothesized mechanism of action centered on monoamine transporters, and a discussion of its potential structure-activity relationships.

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable feature in drug design.[1] When substituted with a phenyl group, the resulting phenylmorpholine core gives rise to a class of compounds with significant central nervous system (CNS) activity. The archetypal example, phenmetrazine (3-methyl-2-phenylmorpholine), was formerly used as an anorectic and is a potent norepinephrine-dopamine releasing agent (NDRA).[2][3][4]

This guide focuses on This compound , a structural isomer of many well-known psychoactive compounds, yet distinct in its arrangement. It features a phenyl group on the morpholine nitrogen (position 4) and a methanamine (aminomethyl) group at the C2 position. This unique configuration differentiates it from classic 2-phenylmorpholines (like phenmetrazine) and 4-substituted analogs like (4-methylmorpholin-2-yl)methanamine.[5] The absence of extensive literature on this specific molecule necessitates a predictive approach, grounded in the established pharmacology of its relatives, to forecast its properties and potential as a research tool or therapeutic lead.

Chemical Identity and Predicted Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is scarce, we can predict its key properties based on its structure.

IUPAC Name: this compound Molecular Formula: C₁₁H₁₆N₂O Chiral Centers: The molecule possesses a stereocenter at the C2 position of the morpholine ring, indicating that it can exist as a racemic mixture of two enantiomers, (R)- and (S)-. The biological activity of these enantiomers is likely to differ, as is common with chiral CNS agents.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 192.26 g/mol | Compliant with Lipinski's Rule of Five, favoring oral bioavailability. |

| LogP (o/w) | ~1.0 - 1.5 | Indicates moderate lipophilicity, suitable for CNS penetration. |

| Topological Polar Surface Area (TPSA) | 41.7 Ų | Suggests good potential for crossing the blood-brain barrier. |

| pKa (most basic) | ~9.0 - 9.5 (Aliphatic Amine) | The primary amine will be protonated at physiological pH, influencing solubility and receptor interaction. |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 |

Proposed Synthesis and Analytical Characterization

The synthesis of substituted morpholines is a well-documented field, offering several viable routes to the target compound.[6][7] The proposed synthesis leverages a convergent strategy, building the core morpholine ring and then introducing the key functional groups.

Retrosynthetic Analysis

A logical approach begins with the disconnection of the C-N bonds within the morpholine ring, suggesting a precursor like N-phenyldiethanolamine, which can be cyclized. The aminomethyl group at C2 can be envisioned as arising from a precursor such as a nitrile or a protected hydroxymethyl group.

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: A Plausible Synthetic Route

This protocol is a hypothetical, multi-step synthesis adapted from established methodologies for creating substituted morpholines.[8][9]

Step 1: Synthesis of 2-((2-Hydroxyethyl)(phenyl)amino)acetonitrile

-

To a stirred solution of N-phenyl-2-aminoethanol (1 eq.) in a mixture of water and dichloromethane (1:1) at 0 °C, add a solution of glycolonitrile (1.1 eq.) in water dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Reduction and In-Situ Cyclization to this compound

-

Dissolve the crude product from Step 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to 0 °C and slowly add a reducing agent, such as Lithium Aluminum Hydride (LAH) (2.5 eq.), portion-wise.

-

Causality: LAH is a powerful reducing agent capable of reducing the nitrile to a primary amine. The resulting amino alcohol intermediate is primed for intramolecular cyclization. The choice of a strong reductant is critical for achieving this transformation in a single pot.

-

-

After the addition is complete, allow the mixture to reflux for 6-8 hours.

-

Cool the reaction to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

Step 3: Purification

-

The crude product is a basic compound and can be purified by silica gel column chromatography.

-

System Validation: A gradient elution system, for example, from 100% dichloromethane to 95:5 dichloromethane/methanol with 0.5% triethylamine, should be employed. The triethylamine is crucial to prevent the basic amine product from streaking on the acidic silica gel, ensuring a clean separation.

-

-

Combine fractions containing the pure product (identified by TLC) and concentrate to yield this compound as a free base, likely an oil.

-

For solid-state characterization and improved stability, the product can be converted to a salt (e.g., hydrochloride or fumarate) by treating a solution of the free base with the corresponding acid.

Analytical Characterization (Expected Data)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | Multiplets at ~6.8-7.3 ppm (aromatic protons), complex multiplets for morpholine ring protons (~2.5-4.0 ppm), and a singlet or AB quartet for the -CH₂NH₂ protons. The integration should correspond to the 16 protons. |

| ¹³C NMR (CDCl₃, 100 MHz) | Aromatic carbons (~115-150 ppm), morpholine carbons (~45-75 ppm), and the aminomethyl carbon (~40-50 ppm). |

| FT-IR (KBr or thin film) | N-H stretching bands (primary amine) ~3300-3400 cm⁻¹, aromatic C-H stretching ~3000-3100 cm⁻¹, aliphatic C-H stretching ~2800-3000 cm⁻¹, C-N stretching, and C-O-C stretching (ether) ~1100-1200 cm⁻¹. |

| Mass Spec (ESI+) | A prominent [M+H]⁺ ion at m/z 193.13. |

Predicted Biological Activity and Mechanism of Action

The structure of this compound strongly suggests it belongs to the class of monoamine transporter ligands. Its core is a hybrid of structural motifs found in known CNS stimulants.

Hypothesized Pharmacological Profile

Based on its structural similarity to phenmetrazine and other substituted phenylmorpholines, the compound is predicted to act as a monoamine releasing agent , with potential selectivity for the dopamine transporter (DAT) and norepinephrine transporter (NET) over the serotonin transporter (SERT).[8][10]

-

The Phenylmorpholine Core: This scaffold is the foundation for DAT/NET activity.

-

The C2-Methanamine Group: This primary amine is a key pharmacophoric feature for substrate-type releasers, mimicking the endogenous monoamine neurotransmitters.

-

The N4-Phenyl Group: This is the most significant structural variable compared to classic stimulants. An N-aryl group can profoundly influence potency and selectivity. It may introduce interactions with other receptors or alter the binding mode at the monoamine transporters compared to N-alkyl analogs.

Proposed Mechanism of Action: Monoamine Release

The compound likely functions as a "substrate-type" releaser. This mechanism involves being transported into the presynaptic neuron by monoamine transporters (DAT/NET). Once inside, it disrupts the vesicular storage of dopamine and norepinephrine, leading to an increase in their cytosolic concentration and subsequent reverse transport (efflux) out of the neuron into the synaptic cleft.

Caption: Proposed mechanism of monoamine release by this compound.

Structure-Activity Relationship (SAR) and Potential Applications

The therapeutic potential and abuse liability of this compound would be dictated by its potency and selectivity across the monoamine transporters.

-

Comparison to Phenmetrazine (3-methyl-2-phenylmorpholine): In phenmetrazine, the phenyl group is at C2 and the nitrogen is secondary (part of the morpholine ring) with a methyl at C3. In our target compound, the phenyl is on the nitrogen, which may decrease its potency as a traditional releaser but could introduce other activities, such as antagonist properties at certain receptors.

-

Role of the C2-Methanamine: This primary amine is crucial for transporter recognition. Modifications, such as N-alkylation (e.g., to a methylamine or dimethylamine), would likely alter the activity profile, potentially reducing releasing efficacy and increasing reuptake inhibition properties.

-

Potential Applications:

-

CNS Stimulant: If it proves to be a potent and selective DAT/NET releaser or reuptake inhibitor, it could be investigated for ADHD or narcolepsy.

-

Anorectic: The historical use of phenylmorpholines as appetite suppressants suggests this as a possible application.[3][11]

-

Research Chemical: As a novel psychoactive substance, it holds interest for mapping the structure-activity relationships of monoamine transporters.

-

Scaffold for Further Development: The 4-phenylmorpholine core is a versatile building block. The primary amine of the title compound provides a handle for further chemical modification to explore other therapeutic targets.[12]

-

Conclusion and Future Directions

This compound represents an intriguing but under-explored region of chemical space within the phenylmorpholine class. This guide establishes a strong theoretical foundation for its synthesis, properties, and biological function. Based on a rigorous analysis of its structural analogs, it is predicted to be a CNS-active compound, likely modulating dopamine and norepinephrine signaling.

This predictive framework provides a clear roadmap for future experimental work. The synthesis and analytical characterization outlined herein are the necessary first steps. Subsequent in vitro pharmacological profiling, including binding and functional assays at monoamine transporters, is essential to validate the hypothesized mechanism of action. These studies will elucidate its potency, selectivity, and efficacy, ultimately determining its potential as a tool for neuroscience research or as a lead compound in drug discovery.

References

- Substituted phenylmorpholine. (n.d.). In Wikipedia. Retrieved January 8, 2026.

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 116941004, Morpholin-2-yl-(4-phenylphenyl)methanamine.

- Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249.

- 2-Phenylmorpholine. (n.d.). In Wikipedia. Retrieved January 8, 2026.

- 2-Phenylmorpholine. (2025). In HandWiki. Retrieved January 8, 2026.

- McLaughlin, G., Baumann, M. H., Kavanagh, P. V., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1403-1412.

- ResearchGate. (n.d.). Chemical structure of phendimetrazine and phenmetrazine enantiomers examined in the present study.

- Blough, B. E., Rothman, R., Landavazo, A., Page, K. M., & Decker, A. M. (2013). U.S.

- Phenmetrazine. (n.d.). In Wikipedia. Retrieved January 8, 2026.

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3922133, (4-Methylmorpholin-2-yl)methanamine.

- Organic Chemistry Portal. (n.d.). Synthesis of morpholines.

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4762, Phenmetrazine.

- Yurovskaya, M. A., & Karchava, A. V. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-821.

- American Elements. (n.d.). (4-Methylmorpholin-2-yl)methanamine.

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2776563, (2-(Morpholin-4-yl)phenyl)methanamine.

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 62339, 4-Phenylmorpholine.

- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.

- Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved. Molecules, 25(22), 5374.

- Ortiz, K. G., et al. (2024).

- Kwan, C. S., & Miller, S. J. (2015). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Organic Letters, 17(18), 4486-4489.

- Coudert, P., et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 28(25), 8765.

- Manickam, G., & Ponnuswamy, A. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank, 2009(4), M617.

- Gulea, A., et al. (2023). Synthesis, Characterization, and Biological Properties of the Copper(II) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide. Molecules, 28(20), 7114.

- Gutorov, S. V., et al. (2023). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. Molecules, 28(7), 2975.

- Lei, F., et al. (2017). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. IOP Conference Series: Materials Science and Engineering, 231, 012089.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

- 3. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 4. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4-Methylmorpholin-2-yl)methanamine | C6H14N2O | CID 3922133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Morpholine synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Morpholine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Morpholine-Containing Compounds

Introduction: The Enduring Significance of the Morpholine Moiety

In the landscape of medicinal chemistry, certain structural motifs consistently emerge in successful therapeutic agents, earning the designation of "privileged structures." The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, stands as a quintessential example of such a scaffold.[1] Its prevalence in a vast array of approved drugs and clinical candidates is no coincidence. The unique physicochemical properties conferred by the morpholine moiety—including enhanced aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles—make it an invaluable tool for drug designers.[2] The nitrogen atom's moderate basicity and the oxygen's hydrogen-bonding capability allow for fine-tuning of a molecule's interaction with its biological target.[3][4] This guide provides an in-depth exploration of the diverse biological activities of morpholine-containing compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.

I. Anticancer Activity: Targeting the Engines of Malignancy

The fight against cancer has been a major focus for the application of morpholine-based compounds. These derivatives have been shown to inhibit various cancer cell lines through the modulation of key signaling pathways that govern cell growth, proliferation, and survival.[5][6]

Mechanism of Action: Inhibition of Pro-Survival Signaling

A predominant mechanism by which morpholine-containing anticancer agents exert their effects is through the inhibition of protein kinases, particularly within the PI3K/Akt/mTOR pathway. This signaling cascade is frequently dysregulated in many human cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[7] Morpholine-substituted compounds have been designed to act as ATP-competitive inhibitors, binding to the kinase domain of these enzymes and blocking their downstream signaling. For instance, derivatives have shown potent inhibition of mTOR, a central regulator of cell growth and metabolism.[8]

Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR signaling pathway by a morpholine-containing inhibitor.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine-based kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of morpholine derivatives is highly dependent on their substitution patterns. Key SAR observations include:

-

Substitution on the Morpholine Ring: The introduction of substituents on the morpholine ring itself can influence both potency and selectivity. For example, chiral morpholines have been shown to lead to potent mTOR inhibitors with great selectivity over PI3Kα.

-

Linker and Aromatic System: The nature of the linker connecting the morpholine ring to other aromatic systems is crucial. For instance, in a series of quinazoline derivatives, the presence of a benzamide moiety was found to be important for activity.[5]

-

Substituents on Aromatic Rings: Electron-withdrawing or electron-donating groups on appended aromatic rings can significantly modulate activity. For example, trifluoromethoxy and methoxy substitutions on a benzamide-quinazoline scaffold were found to be critical for potent anticancer effects.[5]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative morpholine-containing compounds against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 10e | A549 (Lung) | 0.033 | [8] |

| 10h | MCF-7 (Breast) | 0.087 | [8] |

| Compound 9 | H460 (Lung) | 0.003 | [9] |

| Compound 9 | HT-29 (Colon) | 0.42 | [9] |

| Compound 9 | MDA-MB-231 (Breast) | 0.74 | [9] |

| Compound 10 | B16 (Melanoma) | 0.30 | [9] |

| Spirooxindole Derivative 3 | A549 (Lung) | 1.87-4.36 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.

Workflow Diagram:

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of the morpholine-containing test compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Morpholine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[3][10]

Mechanism of Action

-

Antibacterial: The antibacterial mechanism of some morpholine-containing compounds, such as the approved drug linezolid, involves the inhibition of bacterial protein synthesis.

-

Antifungal: The primary antifungal mechanism of morpholine derivatives is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. Specifically, they target two enzymes in this pathway: sterol Δ14-reductase and sterol Δ7-Δ8-isomerase.

Structure-Activity Relationship (SAR) Insights

-

The incorporation of a morpholine ring into various heterocyclic systems, such as quinolones and Schiff bases, has been shown to enhance antimicrobial activity.[9]

-

The nature and position of substituents on the aromatic rings attached to the morpholine moiety play a critical role in determining the spectrum and potency of antimicrobial action. For example, a 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine derivative was found to be a potent antimicrobial agent.[9]

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative morpholine derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 12 | Staphylococcus aureus | 25 | [9] |

| Compound 12 | Escherichia coli | 29 | [9] |

| Compound 12 | Candida albicans | 20 | [9] |

| Compound 12 | Aspergillus niger | 40 | [9] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Detailed Steps:

-

Compound Preparation: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

III. Antiviral Activity: Interfering with the Viral Life Cycle

Morpholine-containing compounds have emerged as promising antiviral agents, targeting various stages of the viral life cycle.[3][5][11]

Mechanism of Action

The antiviral mechanisms of morpholine derivatives can be diverse and virus-specific. Some compounds have been shown to interfere with viral entry into host cells by inhibiting the fusion of the viral envelope with the cell membrane.[12] Others may target viral replication by inhibiting key viral enzymes. For example, certain chalcone derivatives containing a morpholine-thiadiazole moiety have shown good activity against the tobacco mosaic virus (TMV) by binding to the viral coat protein.[13]

Quantitative Data: Antiviral Activity

The following table provides the 50% effective concentration (EC50) values for some morpholine derivatives against different viruses.

| Compound ID | Virus | EC50 (µg/mL) | Reference |

| S14 | Tobacco Mosaic Virus (curative) | 91.8 | [13] |

| S14 | Tobacco Mosaic Virus (protective) | 130.6 | [13] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.[12]

Detailed Steps:

-

Cell Seeding: Plate a monolayer of susceptible host cells in a multi-well plate.

-

Virus and Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the test compound.

-

Infection: Infect the cell monolayers with the virus-compound mixtures.

-

Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing agarose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 value.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Morpholine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[14]

Mechanism of Action

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[15][16] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Morpholine-containing compounds have been designed as selective COX-2 inhibitors, which is advantageous as COX-2 is primarily induced during inflammation, while COX-1 is constitutively expressed and involved in physiological functions.[14]

Below is a diagram of the prostaglandin biosynthesis pathway and the site of inhibition by COX inhibitors.

Caption: Prostaglandin biosynthesis pathway and selective inhibition of COX-2.

Quantitative Data: Anti-inflammatory Activity

The following table shows the COX-2 inhibitory activity (IC50) of a representative morpholinopyrimidine derivative.

| Compound ID | COX-2 IC50 | Reference |

| V4 | Potent inhibition (qualitative) | [14] |

| V8 | Potent inhibition (qualitative) | [14] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to assess COX-2 inhibitory activity is a fluorometric or colorimetric assay that measures the peroxidase activity of the enzyme.

Detailed Steps:

-

Reagent Preparation: Prepare assay buffer, COX-2 enzyme, a chromogenic or fluorogenic substrate, and the test compound.

-

Reaction Setup: In a 96-well plate, combine the assay buffer, COX-2 enzyme, and various concentrations of the test compound. Include a no-inhibitor control.

-

Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

-

Signal Measurement: Measure the fluorescence or absorbance change over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value of the inhibitor.

V. Neuroprotective Activity: Guarding Against Neurodegeneration

The unique ability of the morpholine scaffold to improve blood-brain barrier permeability has made it a valuable component in the design of neuroprotective agents.[1][12] These compounds have shown promise in models of neurodegenerative diseases like Alzheimer's disease.

Mechanism of Action

Morpholine derivatives can exert neuroprotective effects through multiple mechanisms:

-

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in the symptomatic treatment of Alzheimer's disease.[17][18]

-

β-Secretase (BACE1) Inhibition: BACE1 is a key enzyme in the production of amyloid-β peptides, which form the amyloid plaques characteristic of Alzheimer's disease. Inhibition of BACE1 can reduce the formation of these neurotoxic peptides.[12]

Structure-Activity Relationship (SAR) Insights

-

In a series of quinoline derivatives, the length of the methylene linker between the quinoline and morpholine moieties was found to be crucial for cholinesterase inhibitory potency, with a two-methylene linker showing optimal activity.[17]

-

Substituents on the phenylamino ring of these quinoline derivatives also significantly influenced their activity.[17]

Quantitative Data: Neuroprotective Activity

The following table provides the IC50 values for representative morpholine-containing compounds against neuro-relevant enzymes.

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 11g | Acetylcholinesterase (AChE) | 1.94 | [17] |

| 11g | Butyrylcholinesterase (BChE) | 28.37 | [17] |

| 47b | β-Secretase (BACE1) | 21.13 | [12] |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and the inhibitory effect of test compounds.

Detailed Steps:

-

Reagent Preparation: Prepare a phosphate buffer, AChE enzyme, the substrate acetylthiocholine (ATCh), Ellman's reagent (DTNB), and the test inhibitor.

-

Assay Setup: In a 96-well plate, add the buffer, DTNB, and various concentrations of the test compound.

-

Enzyme Addition and Pre-incubation: Add the AChE enzyme to the wells and pre-incubate.

-

Reaction Initiation: Add the substrate ATCh to start the reaction.

-

Absorbance Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow product from the reaction of thiocholine (produced by AChE) with DTNB.

-

Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each inhibitor concentration to determine the IC50 value.

Conclusion: A Versatile Scaffold with a Bright Future

The morpholine ring has unequivocally established itself as a privileged scaffold in medicinal chemistry. Its advantageous physicochemical properties and synthetic accessibility have enabled the development of a diverse range of biologically active compounds. From targeting critical pathways in cancer to combating microbial infections, interfering with viral machinery, modulating inflammation, and protecting against neurodegeneration, the versatility of the morpholine moiety is remarkable. The continued exploration of novel morpholine derivatives, guided by a deep understanding of their structure-activity relationships and mechanisms of action, holds immense promise for the discovery of next-generation therapeutics to address a multitude of human diseases. The experimental protocols detailed herein provide a robust framework for the validation and advancement of these promising compounds from the laboratory to the clinic.

References

- Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2020).

- Ansari, M. F., & Al-Ghorbani, M. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure, 1301, 137351. [Link]

- Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]

- Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Li, J. (2019). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 24(18), 3363. [Link]

- Ellman, G. L., Courtney, K. D., Andres, V., Jr, & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7, 88–95. [Link]

- Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413–421. [Link]

- Al-Ghorbani, M., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical Sciences and Research, 6(10), 4042-4057. [Link]

- ResearchGate. (n.d.).

- Asati, V., Mahapatra, D. K., & Bharti, S. K. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. In Recent Trends in Anticancer Agents. IntechOpen. [Link]

- Hu, Y., Ma, C., & Wang, J. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4315. [Link]

- Creative Diagnostics. (n.d.). Plaque Reduction Assay. [Link]

- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.

- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

- Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]

- Sharma, P. K., Amin, A., & Kumar, M. (2020). An updated review on morpholine derivatives with their pharmacological actions. The Open Medicinal Chemistry Journal, 14. [Link]

- Guchhait, G., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19343-19355. [Link]

- Wikipedia. (n.d.). Cyclooxygenase. [Link]

- Petrova, V., et al. (2024). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. Molecules, 29(13), 3099. [Link]

- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

- Li, X., et al. (2024). New chalcone derivatives containing morpholine-thiadiazole: Design, synthesis and evaluation of against tobacco mosaic virus. Fitoterapia, 179, 106272. [Link]

- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives.

- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives.

- Singh, S., et al. (2025). Targeting Key Stages of the Viral Entry and Life Cycle: A Comprehensive Overview of the Mechanisms of Antiviral Actions. Methods in Molecular Biology, 2927, 259-286. [Link]

- Kumar, A., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(13), 3144. [Link]

Sources

- 1. bioagilytix.com [bioagilytix.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 11. Synthesis and SAR of morpholine and its derivatives: A review update: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. New chalcone derivatives containing morpholine-thiadiazole: Design, synthesis and evaluation of against tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic targets of (4-Phenylmorpholin-2-yl)methanamine

An In-Depth Technical Guide to the Potential Therapeutic Targets of (4-Phenylmorpholin-2-yl)methanamine

Authored by: A Senior Application Scientist

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of bioactive compounds and approved drugs.[1][2] Its advantageous physicochemical and metabolic properties often lead to improved pharmacokinetic profiles.[1] Within this broad class, phenylmorpholine derivatives have garnered significant attention, particularly as modulators of central nervous system targets. This guide focuses on the potential therapeutic targets of a specific, yet representative, member of this class: this compound. While direct pharmacological data on this exact molecule is sparse in public literature, a comprehensive analysis of its structural analogs, particularly those related to phenmetrazine, provides a robust framework for identifying its most probable and potent biological targets. This document will delve into the mechanistic basis for these targets, provide detailed protocols for their experimental validation, and offer insights into the broader therapeutic potential of this chemical scaffold.

Introduction: The Phenylmorpholine Scaffold

This compound belongs to the family of substituted phenylmorpholines. This class of compounds is structurally related to the well-known psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine).[3] Phenmetrazine and its analogs have a well-documented history as anorectic agents and, more recently, have been investigated for other CNS disorders like ADHD.[4] Their primary mechanism of action involves the modulation of monoamine neurotransmitters.[3][4] The core structure, a phenyl group attached to a morpholine ring, serves as a versatile pharmacophore that can be readily modified to fine-tune activity and selectivity towards specific biological targets.[5] The morpholine ring itself is not merely a passive structural element; it can engage in hydrogen bonding and hydrophobic interactions, contributing significantly to the binding affinity of these molecules to their targets.[2]

Primary Therapeutic Target Family: Monoamine Transporters

Based on the extensive literature on close structural analogs, the most probable and potent therapeutic targets for this compound are the monoamine transporters: the Dopamine Transporter (DAT), the Norepinephrine Transporter (NET), and the Serotonin Transporter (SERT).[3][4] These transporters are integral membrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating the magnitude and duration of neurotransmission.

Mechanistic Rationale

Compounds with the phenylmorpholine scaffold, such as phenmetrazine, are known to act as monoamine reuptake inhibitors and/or releasing agents.[3][6] This dual activity can profoundly impact synaptic concentrations of dopamine, norepinephrine, and serotonin, which are neurotransmitters critically involved in mood, cognition, appetite, and reward pathways.

-

Dopamine Transporter (DAT): Inhibition of DAT leads to increased extracellular dopamine levels, a mechanism central to the therapeutic effects of stimulants used in ADHD and the rewarding effects of many drugs of abuse.[3]

-

Norepinephrine Transporter (NET): NET inhibition increases synaptic norepinephrine, a mechanism utilized by many antidepressants and some ADHD medications.[7]

-

Serotonin Transporter (SERT): SERT is the primary target for the most widely prescribed class of antidepressants, the Selective Serotonin Reuptake Inhibitors (SSRIs).[8]